3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole
Overview
Description
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is a useful research compound. Its molecular formula is C10H17N and its molecular weight is 151.25. The purity is usually 95%.
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Biological Activity
3-(tert-Butyl)-2,4-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis and Structural Characteristics
The compound this compound can be synthesized through various methods that typically involve the reaction of appropriate precursors under controlled conditions. The specific substitution pattern of this compound influences its reactivity and biological activity compared to other pyrrole derivatives.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2,4-dimethyl-1H-pyrrole exhibit significant anticancer properties. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives were synthesized and evaluated for their anticancer activity against several cancer cell lines. Notably, one derivative showed a growth inhibition rate of 62.46% against the MDA-MB-435 melanoma cell line and 40.24% against the MDA-MB-468 breast cancer cell line at a concentration of 10 µM .
Table 1: Anticancer Activity of Pyrrole Derivatives
Compound | Cell Line | Growth Inhibition (%) | Concentration (µM) |
---|---|---|---|
8f | MDA-MB-435 (Melanoma) | 62.46 | 10 |
8f | MDA-MB-468 (Breast) | 40.24 | 10 |
These findings suggest that modifications in the pyrrole structure can enhance its antiproliferative effects.
Antibacterial Activity
Pyrrole derivatives have also been explored for their antibacterial properties. Studies indicate that certain pyrrole compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives showed minimal inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin .
Table 2: Antibacterial Activity of Pyrrole Derivatives
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
Pyrrole Derivative A | Staphylococcus aureus (MSSA) | 0.125 |
Pyrrole Derivative B | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 |
This highlights the potential of pyrrole derivatives as new antibacterial agents.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve interaction with cellular targets such as enzymes or receptors involved in cancer progression or bacterial survival pathways. For instance, some studies suggest that pyrroles can inhibit key enzymes necessary for cell proliferation in cancer cells or disrupt bacterial cell wall synthesis .
Case Studies
A notable case study involved the synthesis and testing of a library of pyrrole derivatives where structural modifications led to enhanced biological activities. The study found that introducing specific functional groups significantly improved both anticancer and antibacterial activities compared to the parent compound .
Properties
IUPAC Name |
3-tert-butyl-2,4-dimethyl-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-7-6-11-8(2)9(7)10(3,4)5/h6,11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVULIPFEBVZBOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652200 | |
Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151464-91-4 | |
Record name | 3-tert-Butyl-2,4-dimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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